2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyrimidine core through cyclization reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide include other triazolopyrimidines and related heterocyclic compounds. These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities. Some examples include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
The uniqueness of this compound lies in its specific substituents, which can influence its binding affinity and selectivity towards different molecular targets.
Biological Activity
The compound 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide , often referred to as compound A , is a derivative of triazolopyrimidine. Its unique structure combines a triazole ring with various functional groups that contribute to its biological activity. This article aims to explore the biological properties of compound A, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₁₃H₁₂N₆O₃
- Molecular Weight: 300.27 g/mol
- CAS Number: 847385-31-3
Compound A exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. This interaction can prevent substrate binding and subsequent catalysis.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways crucial for physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that compound A has antimicrobial properties against various bacterial strains.
Biological Activity Overview
The biological activities of compound A have been evaluated in several studies:
Case Studies
- Antimicrobial Studies : A study assessed the antibacterial efficacy of triazolopyrimidine derivatives similar to compound A, demonstrating significant inhibition against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae with MIC values comparable to established antibiotics .
- Antiviral Efficacy : In a study evaluating the antiviral potential of various triazolo[4,5-d]pyrimidine derivatives, compound A was shown to effectively inhibit the HIV-1 Tat–TAR interaction in human cell lines, suggesting its potential as an antiviral agent .
- Cytotoxicity Assessment : Research involving the cytotoxic effects of compound A on different cancer cell lines indicated promising results, with IC50 values suggesting moderate cytotoxicity that warrants further exploration into its mechanism and therapeutic index .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-6-8-14(9-7-13)22-17(27)11-25-12-21-19-18(20(25)28)23-24-26(19)15-4-3-5-16(10-15)29-2/h3-10,12H,11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSCIFQCODPNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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